(6-fluoro-4-methyl-1H-indol-2-yl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone
Description
(6-fluoro-4-methyl-1H-indol-2-yl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone: is a complex organic compound featuring an indole ring system substituted with a fluorine atom and a methyl group, and a piperidine ring substituted with a hydroxyl group and a trifluoromethyl group. This compound is of interest due to its potential biological and pharmaceutical applications.
Properties
IUPAC Name |
(6-fluoro-4-methyl-1H-indol-2-yl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F4N2O2/c1-9-6-10(17)7-12-11(9)8-13(21-12)14(23)22-4-2-15(24,3-5-22)16(18,19)20/h6-8,21,24H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWJXMBYWJNRAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=C(N2)C(=O)N3CCC(CC3)(C(F)(F)F)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. The fluorine and methyl groups can be introduced through subsequent halogenation and methylation reactions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The indole nitrogen can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: : The carbonyl group can be reduced to an alcohol.
Substitution: : The fluorine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles such as amines or alkoxides can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Indole-2-carboxylic acid derivatives.
Reduction: : 2-hydroxy-6-fluoro-4-methyl-1H-indole derivatives.
Substitution: : Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studying the biological activity of indole derivatives, which are known for their antiviral, anti-inflammatory, and anticancer properties.
Medicine: : Potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: : Use in the synthesis of agrochemicals or other industrial chemicals.
Mechanism of Action
The exact mechanism of action of this compound would depend on its biological target. indole derivatives are known to interact with various receptors and enzymes in the body, potentially leading to therapeutic effects. The trifluoromethyl group can enhance the binding affinity and metabolic stability of the compound.
Comparison with Similar Compounds
This compound is unique due to its specific substitution pattern on both the indole and piperidine rings. Similar compounds include:
6-fluoro-4-methyl-1H-indole derivatives: : These compounds share the fluorine and methyl substitutions but lack the piperidine ring.
4-hydroxy-4-(trifluoromethyl)piperidine derivatives: : These compounds have the piperidine ring with the hydroxyl and trifluoromethyl groups but lack the indole core.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
